molecular formula C20H23N5O3 B2712302 N-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzamide CAS No. 2210137-48-5

N-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzamide

Cat. No.: B2712302
CAS No.: 2210137-48-5
M. Wt: 381.436
InChI Key: WJBLNMAXXUXVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of new morpholinylchalcones was prepared and then used as building blocks for constructing a series of 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones via their reaction with 6-aminothiouracil . The latter thiones reacted with the appropriate hydrazonoyl chloride to give the corresponding pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrido[2,3-d]pyrimidin-8(5H)-yl core, with a morpholino group and a benzamide group attached . The presence of a morpholine ring on a heterocyclic system contributes to enhanced pharmacological activities in many cases .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds involve the reaction of morpholinylchalcones with 6-aminothiouracil to form 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones . These thiones then react with the appropriate hydrazonoyl chloride to give the corresponding pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 381.436. Other physical and chemical properties specific to this compound are not mentioned in the sources I found.

Scientific Research Applications

Synthesis and Characterization

N-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzamide, as part of the broader chemical family, is involved in various synthesis processes. For example, dihydropyrimidinone derivatives containing the morpholine moiety have been synthesized through the Biginelli reaction, demonstrating the compound's relevance in creating novel chemical structures with potential biological activities (Bhat et al., 2018).

Antimicrobial Activity

Compounds structurally related to this compound have shown significant antimicrobial activity. Morpholine substituted dihydropyrimidone carboxamide derivatives have been identified as potent antibacterial agents against both Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in addressing microbial resistance (Devarasetty et al., 2019).

Anti-inflammatory and Analgesic Agents

Research has demonstrated the potential of compounds derived from this compound as anti-inflammatory and analgesic agents. These findings suggest the value of these derivatives in developing new therapeutic agents for pain and inflammation management (Abu‐Hashem et al., 2020).

Antitumor Activity

Benzimidazolyl and morpholino groups as substituents on various rings, including the pyrimidine ring, have shown antitumor activities against human cancer cell lines. This research underscores the importance of structural variations in enhancing the antitumor efficacy of these compounds, offering insights into their potential as cancer therapeutics (Matsuno et al., 2000).

Future Directions

The compound belongs to a class of molecules that have shown a wide range of biological activities . Therefore, future research could focus on exploring its potential applications in various fields such as medicine and pharmacology.

Properties

IUPAC Name

N-[2-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c26-17(14-21-19(27)15-5-2-1-3-6-15)25-8-4-7-16-13-22-20(23-18(16)25)24-9-11-28-12-10-24/h1-3,5-6,13H,4,7-12,14H2,(H,21,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBLNMAXXUXVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)CNC(=O)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.